

# 3-Chloro-7-nitro-1,2-benzisoxazole CAS number 178747-55-2

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## Compound of Interest

Compound Name: 3-Chloro-7-nitro-1,2-benzisoxazole

Cat. No.: B1370035

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An In-Depth Technical Guide to **3-Chloro-7-nitro-1,2-benzisoxazole** (CAS: 178747-55-2): Synthesis, Properties, and Therapeutic Potential

## Abstract

This technical guide provides a comprehensive overview of **3-Chloro-7-nitro-1,2-benzisoxazole** (CAS No. 178747-55-2), a heterocyclic compound belonging to a class of molecules with significant therapeutic relevance. The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs.<sup>[1][2]</sup> This document synthesizes the available (though limited) direct data for this specific isomer with established principles of organic synthesis and medicinal chemistry drawn from closely related analogues. We will explore its physicochemical properties, propose a robust synthetic pathway based on established methodologies, dissect its key reactivity patterns, and discuss its potential applications in drug discovery, particularly in oncology and neuroscience. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the potential of this functionalized heterocyclic building block.

## Introduction to the 1,2-Benzisoxazole Scaffold

The 1,2-benzisoxazole ring system is a cornerstone of modern medicinal chemistry, recognized for its versatile binding properties and its presence in a multitude of biologically active compounds.<sup>[2]</sup> Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antipsychotic, anticonvulsant, antimicrobial, anti-inflammatory, and anticancer properties.<sup>[2][3]</sup>

The therapeutic importance of this scaffold is exemplified by several commercially successful drugs:

- Risperidone and Paliperidone: Atypical antipsychotics used in the treatment of schizophrenia and bipolar disorder.[\[4\]](#)
- Iloperidone: Another atypical antipsychotic for schizophrenia.[\[4\]](#)
- Zonisamide: An anticonvulsant agent used for treating epileptic seizures.[\[1\]](#)[\[5\]](#)

The specific compound of interest, **3-Chloro-7-nitro-1,2-benzisoxazole**, is functionalized with two key reactive groups. The chlorine atom at the 3-position serves as a versatile synthetic handle for nucleophilic substitution reactions, allowing for the introduction of diverse molecular fragments. The nitro group at the 7-position acts as a strong electron-withdrawing group, which not only modulates the electronic properties and reactivity of the entire molecule but also presents opportunities for further chemical transformation, such as reduction to an amino group. These features make it a highly valuable, albeit under-explored, building block for creating novel chemical entities with therapeutic potential.

## Physicochemical and Spectroscopic Properties

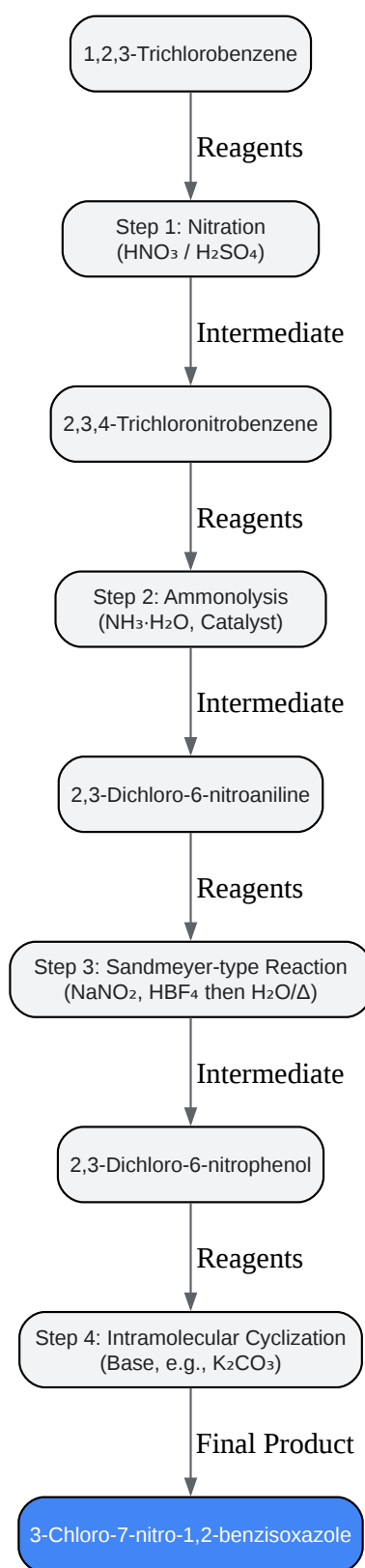
Direct experimental data for **3-Chloro-7-nitro-1,2-benzisoxazole** is scarce in the public domain. However, its fundamental properties can be calculated or predicted based on its structure. These properties are summarized below.

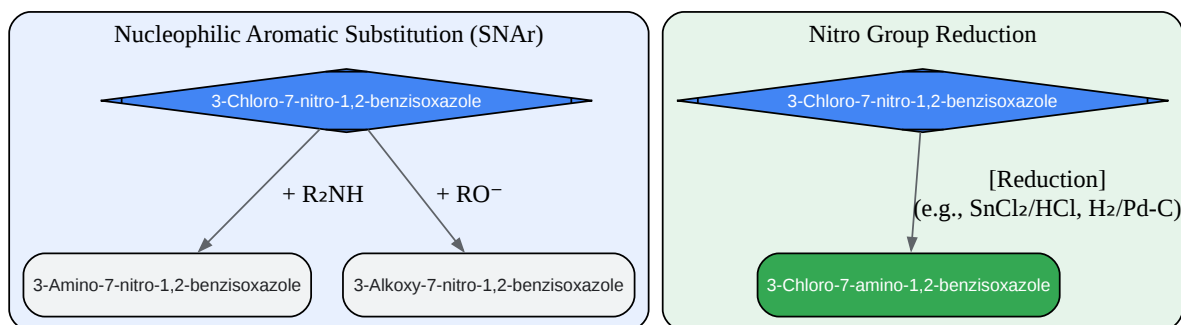
Property	Value	Source
CAS Number	178747-55-2	<a href="#">[6]</a>
Molecular Formula	C <sub>7</sub> H <sub>3</sub> ClN <sub>2</sub> O <sub>3</sub>	<a href="#">[7]</a>
Molecular Weight	198.56 g/mol	<a href="#">[7]</a>
Predicted Boiling Point	357.1 ± 22.0 °C	<a href="#">[8]</a>
Predicted Density	1.609 ± 0.06 g/cm <sup>3</sup>	<a href="#">[8]</a>
Predicted pKa	-9.24 ± 0.30	<a href="#">[8]</a>

The presence of the nitro group is expected to confer a pale yellow color to the compound, typical for nitroaromatic compounds. Spectroscopic analysis would likely show characteristic IR stretching frequencies for the N-O bonds of the nitro group and the C=N bond of the isoxazole ring. In  $^1\text{H}$  NMR, the three aromatic protons would appear as a complex multiplet system, shifted downfield due to the electron-withdrawing effects of the chloro, nitro, and isoxazole ring functionalities.

## Proposed Synthetic Pathway

While a specific, published synthesis for **3-Chloro-7-nitro-1,2-benzisoxazole** is not readily available, a plausible and efficient multi-step route can be designed based on well-established chemical transformations. The proposed pathway begins with the nitration of 1,2,3-trichlorobenzene, a common industrial feedstock.





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